REACTION_CXSMILES
|
O[N:2]=[CH:3][C:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=2[Cl:16])=[CH:7][NH:6][CH:5]=1.ON=CC1NC=C(C2C=CC=C(Cl)C=2Cl)C=1>C(OC(=O)C)(=O)C.C(OCC)(=O)C>[Cl:16][C:10]1[C:11]([Cl:15])=[CH:12][CH:13]=[CH:14][C:9]=1[C:8]1[C:4]([C:3]#[N:2])=[CH:5][NH:6][CH:7]=1
|
Name
|
3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ON=CC1=CNC=C1C1=C(C(=CC=C1)Cl)Cl
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ON=CC=1NC=C(C1)C1=C(C(=CC=C1)Cl)Cl
|
Name
|
ice NaOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the exter phase is dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography (silica gel
|
Type
|
WASH
|
Details
|
elution
|
Type
|
ADDITION
|
Details
|
with a 4:1 mixture of toluence/ethyl acetate)
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |